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This document provides detailed application notes and protocols for the analysis of the Ccr4-
Not complex composition using mass spectrometry. The Ccr4-Not complex is a crucial
regulator of gene expression in eukaryotes, primarily through its role in mMRNA deadenylation.
[1][2][3] Understanding its composition and interacting partners is vital for elucidating its
multifaceted functions in cellular processes and its potential as a therapeutic target.

Introduction to the Ccr4-Not Complex

The Ccr4-Not complex is a large, multi-subunit protein assembly conserved across eukaryotes,
from yeast to humans.[1][3][4] It plays a central role in post-transcriptional gene regulation by
catalyzing the removal of poly(A) tails from mRNAs, which is often the rate-limiting step in
MRNA decay.[5][6] The complex is involved in various aspects of mMRNA metabolism, including
transcription, mMRNA export, and protein degradation.[1][4][7][8]

The core of the Ccr4-Not complex is built around a large scaffold protein, Notl (CNOTL1 in
mammals), to which various modules containing other subunits assemble.[1][3][9] These

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12363656#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4139912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066686/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2014.00137/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862426/
https://dspace.library.uu.nl/bitstream/handle/1874/188022/lau.pdf?sequence=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032980/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2014.00137/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3065485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066686/
https://pubmed.ncbi.nlm.nih.gov/28271483/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

modules include the nuclease module, which contains the deadenylase enzymes, and the NOT
module.[1][4] While the core architecture is conserved, the subunit composition can vary
between species and even within different cell types or conditions in the same organism.[2][7]
[9] Mass spectrometry-based proteomics has been an indispensable tool for identifying the
subunits of the Ccr4-Not complex and its dynamic interactions.[4][10]

Quantitative Data Presentation: Subunit
Composition of the Ccr4-Not Complex

Mass spectrometry analyses have identified the core and associated subunits of the Ccr4-Not
complex in various organisms. The following tables summarize the subunit composition in
Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Homo sapiens
(humans).

Table 1. Subunit Composition of the Ccr4-Not Complex in S. cerevisiae
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Subunit Alternative Name(s) Function/Note

Notl Cdc39 Scaffold protein[1]

Component of the NOT
Not2 Cdc36
module[1]

Paralog of Not5, component of

Not3
the NOT module[1]
E3 ubiquitin ligase, stable
Not4 Mot2 o
subunit in yeast[1][3][9]
Component of the NOT
Not5

module[1]

Catalytic subunit
Ccr4 (deadenylase) of the EEP
family[1][4]

Catalytic subunit
Cafl Pop2 (deadenylase) of the DEDD
family[1][4]

Caf40 Conserved subunit[9]

Cafl30 Yeast-specific subunit[9]

Table 2: Subunit Composition of the Ccr4-Not Complex in D. melanogaster
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Subunit Gene Name Function/Note
NOT1 CG5026 Scaffold protein[10]
Component of the NOT
NOT2 CG8630
module[10]
Component of the NOT
NOT3 CG11234
module[10]
Catalytic subunit
CCR4 CG7516

(deadenylase)[10]

Catalytic subunit
CAF1 CG5536 (deadenylase), major catalytic

subunit in Schneider cells[10]

CAF40 CG12431 Conserved subunit[10]

Not stably associated with the
NOT4 CG32506

complex[10]

CCR4 paralog found
Nocturnin CG3956 associated with the

complex[10]

Homolog of human CNOT10,
CNOT10 CG18616

found in the complex[10]

Table 3: Subunit Composition of the Ccr4-Not Complex in H. sapiens
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Subunit Alternative Name(s) Function/Note
CNOT1 Scaffold protein[1][4]
Component of the NOT
CNOT2
module[1]
Component of the NOT
CNOT3
module[1]
E3 ubiquitin ligase, not a
CNOT4 stable member of the
complex[1][2][4]
Catalytic subunit
CNOT6 CCR4a (deadenylase), paralog of
CNOT6L[2]
Catalytic subunit
CNOT6L CCR4b (deadenylase), paralog of
CNOT6[2]
Catalytic subunit
CNOT7 CAFla (deadenylase), paralog of
CNOT8|2]
Catalytic subunit
CNOTS8 CAF1b, CALIF (deadenylase), paralog of
CNOT7[2]
CNOT9 RQCD1, Caf40 Conserved subunit[2][4]
Human-specific subunit, forms
CNOT10 _
a module with CNOT11[9][11]
Human-specific subunit, forms
CNOT11 C2o0rf29 _
a module with CNOT10[9][11]
Mammalian complex
TAB182

constituent[10]

Experimental Protocols
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The following protocols provide a generalized framework for the analysis of the Ccr4-Not
complex using affinity purification-mass spectrometry (AP-MS). These should be adapted
based on the specific cell line, expression system, and available instrumentation.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-
MS) of the Ccr4-Not Complex

This protocol describes the purification of the Ccr4-Not complex from cultured cells expressing
an epitope-tagged subunit, followed by identification of its components by mass spectrometry.

1. Cell Culture and Lysis: a. Culture human cells (e.g., HeLa or HEK293T) stably expressing an
epitope-tagged Ccr4-Not subunit (e.g., 3XFLAG-2xStrep-tagged CNOT1).[12] b. Harvest cells
and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a suitable lysis buffer
(e.g., FLAG lysis buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with
occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant.

2. Affinity Purification: a. Equilibrate anti-FLAG M2 magnetic beads with lysis buffer.[13] b. Add
the equilibrated beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.
c. Pellet the beads using a magnetic separator and discard the supernatant.[13] d. Wash the
beads three times with lysis buffer and twice with a wash buffer containing a lower detergent
concentration (e.g., 0.1% Triton X-100). e. Elute the bound proteins by competitive elution with
3XFLAG peptide or by using a denaturing elution buffer (e.g., Laemmli buffer for immediate
SDS-PAGE analysis).[14]

3. Sample Preparation for Mass Spectrometry: a. In-gel digestion: i. Separate the eluted
proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.qg.,
Coomassie blue). ii. Excise the entire lane or specific bands of interest. iii. Destain the gel
pieces, reduce the proteins with dithiothreitol (DTT), and alkylate with iodoacetamide. iv. Digest
the proteins overnight with trypsin at 37°C. v. Extract the peptides from the gel pieces using
acetonitrile and formic acid. b. In-solution digestion: i. Precipitate the eluted proteins using a
method compatible with mass spectrometry (e.g., trichloroacetic acid precipitation). ii.
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). iii. Reduce, alkylate, and
digest the proteins with trypsin.
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4. LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem
mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap). b.
Use a suitable gradient to separate the peptides on a C18 reverse-phase column. c. Acquire
data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for
fragmentation.

5. Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database
(e.g., UniProt) using a search engine like MaxQuant, Mascot, or Sequest. b. Identify proteins
with high confidence based on the number of identified peptides and the search engine score.
c. To distinguish specific interactors from background contaminants, perform control
experiments using cells that do not express the tagged bait protein.[12]

Protocol 2: Quantitative Mass Spectrometry of the Ccr4-
Not Complex

Quantitative proteomics can reveal changes in the composition of the Ccr4-Not complex under
different conditions.

1. Label-Free Quantification (LFQ): a. Perform AP-MS as described in Protocol 1 for different
experimental conditions. b. Analyze the samples by LC-MS/MS. c. Use software like MaxQuant
to perform label-free quantification based on the intensity of the precursor ions for each
identified peptide.[12] d. Compare the LFQ intensities of the Ccr4-Not subunits and associated
proteins across the different conditions to identify significant changes.[12]

2. Stable Isotope Labeling by Amino acids in Cell culture (SILAC): a. Culture two populations of
cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino
acids (e.g., arginine and lysine). b. Apply the experimental perturbation to one of the cell
populations. c. Combine equal amounts of protein from the "light" and "heavy" cell lysates. d.
Perform AP-MS on the mixed lysate as described in Protocol 1. e. During LC-MS/MS analysis,
peptides derived from the two cell populations will appear as pairs with a specific mass
difference. f. Quantify the relative abundance of each protein by calculating the ratio of the
"heavy" to "light" peptide intensities.[12] This allows for precise quantification of changes in
protein-protein interactions.

Visualizations
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Experimental Workflow
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Caption: AP-MS workflow for Ccr4-Not complex analysis.
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Caption: Schematic of the Ccr4-Not complex architecture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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